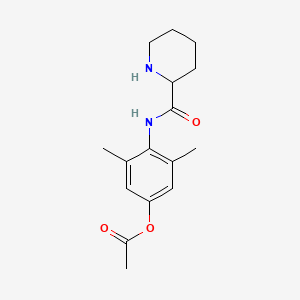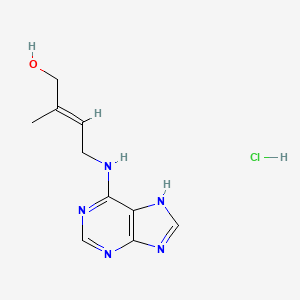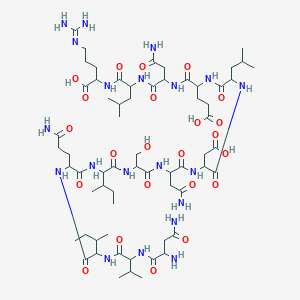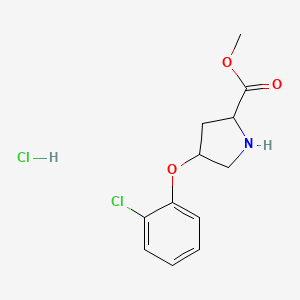
4-Acetyloxy-N-desbutyl Bupivacaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyloxy-N-desbutyl Bupivacaine is a derivative of Bupivacaine, a widely used local anesthetic. This compound is of interest due to its potential applications in various fields, including medicine and pharmacology. It is structurally related to Bupivacaine but has unique properties that make it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyloxy-N-desbutyl Bupivacaine typically involves the acetylation of N-desbutyl Bupivacaine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Acetyloxy-N-desbutyl Bupivacaine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the acetyl group.
Substitution: Substituted derivatives where the acetyl group is replaced by other functional groups.
科学的研究の応用
4-Acetyloxy-N-desbutyl Bupivacaine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of local anesthetics.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use as a local anesthetic with modified properties compared to Bupivacaine.
Industry: Utilized in the development of new anesthetic formulations and drug delivery systems.
作用機序
The mechanism of action of 4-Acetyloxy-N-desbutyl Bupivacaine is similar to that of Bupivacaine. It works by inhibiting the opening of voltage-gated sodium channels in neuronal membranes, thereby blocking the propagation of action potentials. This results in a loss of sensation in the targeted area. The acetylation may affect its binding affinity and duration of action.
類似化合物との比較
Similar Compounds
Bupivacaine: The parent compound, widely used as a local anesthetic.
Levobupivacaine: An enantiomer of Bupivacaine with a similar mechanism of action but a different safety profile.
Ropivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Uniqueness
4-Acetyloxy-N-desbutyl Bupivacaine is unique due to its acetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar anesthetics. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
[3,5-dimethyl-4-(piperidine-2-carbonylamino)phenyl] acetate |
InChI |
InChI=1S/C16H22N2O3/c1-10-8-13(21-12(3)19)9-11(2)15(10)18-16(20)14-6-4-5-7-17-14/h8-9,14,17H,4-7H2,1-3H3,(H,18,20) |
InChIキー |
YGYZVGXQFIWYLW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)










